2-(4-chlorophenoxy)-2-methyl-N-(4-methylpyridin-2-yl)propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(4-methylpyridin-2-yl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenoxy group, a methyl group, and a pyridinyl group attached to a propanamide backbone
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit diverse biological activities . For instance, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have been reported to have varied medicinal applications .
Mode of Action
It’s worth noting that compounds with similar structures have been synthesized and evaluated for their biological activities . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to various downstream effects.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways . For instance, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Result of Action
Compounds with similar structures have been known to exhibit a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(4-methylpyridin-2-yl)propanamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Formation of the Pyridinyl Intermediate: Concurrently, 4-methylpyridine is reacted with a suitable reagent to introduce the necessary functional groups.
Coupling Reaction: The two intermediates are then coupled under specific conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(4-methylpyridin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorophenoxy and pyridinyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated compounds.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-(4-methylpyridin-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-2-methylpropanamide
- N-(4-methylpyridin-2-yl)propanamide
- 4-chlorophenoxyacetic acid
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-(4-methylpyridin-2-yl)propanamide is unique due to the combination of its chlorophenoxy and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(4-methylpyridin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-8-9-18-14(10-11)19-15(20)16(2,3)21-13-6-4-12(17)5-7-13/h4-10H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHXNQDHCUGQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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